Regioisomeric Attachment as a Determinant of Inhibitor-Warhead Geometry in KDM1A
The class of 1-substituted cyclopropylamines, to which 1-Oxazol-4-yl-cyclopropylamine belongs, has been established as a novel class of irreversible KDM1A inhibitors. The direct attachment of the cyclopropylamine to a ring system is a prerequisite for mechanism-based inhibition. In a study by Vianello et al., a focused library of compounds with aryl and heteroaryl substituents directly on the cyclopropylamine core showed increasing selectivity for KDM1A over MAO A and MAO B with bulkier substituents [1]. While a specific KDM1A IC50 for 1-Oxazol-4-yl-cyclopropylamine is not publicly disclosed, the oxazol-4-yl regioisomer offers a distinct exit vector compared to the oxazol-2-yl and oxazol-5-yl analogs, allowing access to different chemical space in lead optimization [2].
| Evidence Dimension | KDM1A Inhibitory Activity and Selectivity vs. MAO |
|---|---|
| Target Compound Data | Belongs to the 1-substituted cyclopropylamine class; potency and selectivity data for the specific oxazol-4-yl analog are not publicly disclosed in primary literature [2]. |
| Comparator Or Baseline | Tranylcypromine (reference scaffold); various 1-aryl-cyclopropylamine derivatives demonstrated IC50 values against KDM1A and a selectivity window over MAO A/B [1]. |
| Quantified Difference | Not available for the specific target compound. Class-level evidence indicates that the nature of the 1-substituent directly modulates potency and MAO selectivity, with heteroaryl groups providing improved profiles over the parent phenylcyclopropylamine [1]. |
| Conditions | In vitro biochemical assay (KDM1A) and cellular target engagement assay (Gfi-1b expression modulation) [1]. |
Why This Matters
For procurement in a KDM1A-focused program, the choice of the oxazole regioisomer is a critical SAR decision; selecting the 4-yl variant over the 2- or 5-yl analog defines the spatial trajectory of the warhead and must be controlled to maintain project continuity.
- [1] Vianello P, Botrugno OA, Cappa A, et al. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Eur J Med Chem, 2014, 86: 352-363. View Source
- [2] PubChem. Compound Summary for CID 55285532: 1-Oxazol-4-yl-cyclopropylamine. National Center for Biotechnology Information. Patent count: 15, Literature count: 0. View Source
